molecular formula C12H11ClN2O B14598769 2-Chloro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one CAS No. 60811-47-4

2-Chloro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one

Cat. No.: B14598769
CAS No.: 60811-47-4
M. Wt: 234.68 g/mol
InChI Key: MYRYPTDWOINKAQ-UHFFFAOYSA-N
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Description

2-Chloro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one is a tricyclic quinazoline alkaloid This compound is known for its unique structure, which includes a six-membered ring annelated to a quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one typically involves the reaction of aminobenzimidazoles with bifunctional synthetic equivalents. One common method is the Vilsmeier-Haack reaction, which involves formylation at the 3-position of julolidine quinolone . The reaction conditions often include the use of dichloromethane as a solvent and hydrogenation with a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, various oxidizing agents for oxidation, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce halogenated analogs.

Scientific Research Applications

2-Chloro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tricyclic quinazoline alkaloids, such as:

Uniqueness

What sets 2-Chloro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom at the 2-position can enhance its ability to participate in certain chemical reactions and may also affect its interaction with biological targets.

Properties

CAS No.

60811-47-4

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

2-chloro-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one

InChI

InChI=1S/C12H11ClN2O/c13-8-4-5-10-9(7-8)12(16)15-6-2-1-3-11(15)14-10/h4-5,7H,1-3,6H2

InChI Key

MYRYPTDWOINKAQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NC3=C(C2=O)C=C(C=C3)Cl)C1

Origin of Product

United States

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